Superior Hematological Safety: T-448 Does Not Cause Thrombocytopenia at Doses Up to 100 mg/kg, in Contrast to T-711 and Other Tranylcypromine-Based Inhibitors
In a direct head-to-head in vivo comparison, T-448 exhibited a markedly superior hematological safety profile relative to T-711 (a tranylcypromine-based LSD1 inhibitor) in ICR mice. T-711 administered at 10 mg/kg/day or higher for 4 days caused a significant decrease in platelet numbers (thrombocytopenia), whereas T-448 at doses up to 100 mg/kg/day did not induce any change in platelet counts [1]. Over a 2-week repeated dosing period, T-711 at 30 mg/kg caused significant reductions in both red blood cells and platelets, while T-448 at 100 mg/kg resulted in only a limited (14%) reduction in red blood cells with no effect on platelets or white blood cells [1]. This differential safety profile is mechanistically linked to T-448's minimal impact on the LSD1-GFI1B cofactor complex, a critical regulator of hematopoietic differentiation [1].
| Evidence Dimension | Platelet count change after 4-day repeated oral administration |
|---|---|
| Target Compound Data | No change in platelet numbers at doses up to 100 mg/kg/day |
| Comparator Or Baseline | T-711 (tranylcypromine-based LSD1 inhibitor): Significant decrease in platelet numbers at ≥10 mg/kg/day |
| Quantified Difference | ≥10-fold higher tolerated dose without thrombocytopenia |
| Conditions | ICR mice; 4-day repeated oral administration; ex vivo LSD1 enzyme assay in bone marrow confirmed target engagement |
Why This Matters
This safety differentiation enables chronic dosing regimens in CNS models where repeated LSD1 inhibition is required, a therapeutic window unattainable with earlier-generation inhibitors that cause dose-limiting hematotoxicity.
- [1] Iwasaki S, et al. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice. Neuropsychopharmacology. 2018;44(8):1505-1512. doi:10.1038/s41386-018-0300-9. View Source
